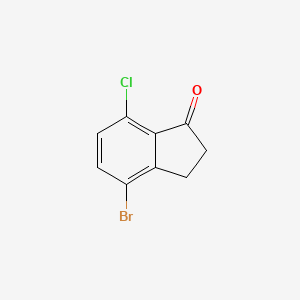![molecular formula C13H7Cl3F3N3 B2728274 3-chloro-2-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 338795-29-2](/img/structure/B2728274.png)
3-chloro-2-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chloro-2-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine” is a chemical compound with the linear formula C13H7Cl3F3N3 . It is listed in the Sigma-Aldrich catalog .
Molecular Structure Analysis
The compound contains several functional groups, including a pyridine ring, a hydrazine group, and a trifluoromethyl group. The presence of these groups can significantly influence the compound’s chemical properties and reactivity. The (E) notation in the name indicates the geometric configuration of the double bond in the molecule, following the Cahn-Ingold-Prelog (CIP) rules .Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking
A study by Flefel et al. (2018) involved the preparation of novel pyridine and fused pyridine derivatives, highlighting their antimicrobial and antioxidant activities. These compounds were evaluated through in silico molecular docking screenings, demonstrating moderate to good binding energies with the target protein, GlcN-6-P synthase (Flefel et al., 2018).
Antiviral and Anticancer Potentials
Topal et al. (2021) characterized a pyridine-hydrazone compound, highlighting its synthesis and structural analysis. This compound exhibited strong binding affinity to COVID-19 main protease, suggesting a potential avenue for therapeutic application (Topal et al., 2021).
Pesticide Synthesis
Lu Xin-xin (2006) reviewed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, emphasizing its importance in the synthesis of pesticides. This review assesses various synthesis processes, evaluating their effectiveness in producing this crucial intermediate (Lu Xin-xin, 2006).
Synthesis for Antimicrobial Agents
Research by Al-Salahi et al. (2010) focused on the synthesis of chiral macrocyclic or linear pyridine carboxamides, which were tested for their antimicrobial properties. The study presents detailed synthesis methods and the biological activity of the synthesized compounds (Al-Salahi et al., 2010).
Structural Analysis and Chemical Properties
Yamamoto and Tamiaki (2015) synthesized chlorophyll derivatives appending a pyridyl group, exploring their optical properties and protonation. This research offers insights into the structural and photophysical characteristics of these derivatives (Yamamoto & Tamiaki, 2015).
Propiedades
IUPAC Name |
3-chloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3F3N3/c14-9-2-1-7(10(15)4-9)5-21-22-12-11(16)3-8(6-20-12)13(17,18)19/h1-6H,(H,20,22)/b21-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNLITJZKSGMGA-IGCPIRJNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichlorobenzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2728193.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2728194.png)
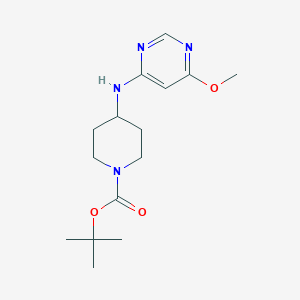

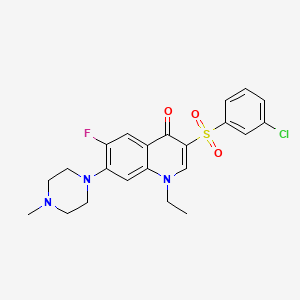
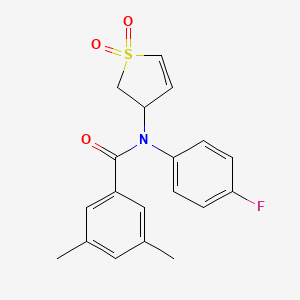

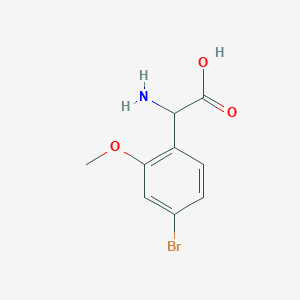
![4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2728209.png)
![N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2728210.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2728211.png)
![2-(4-(isopropylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2728212.png)
![(Z)-2-chloro-N-(3-methyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2728213.png)
